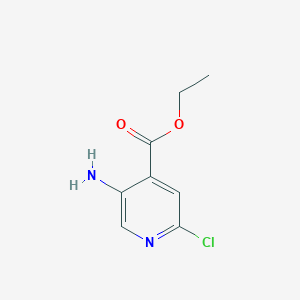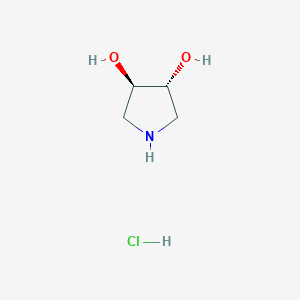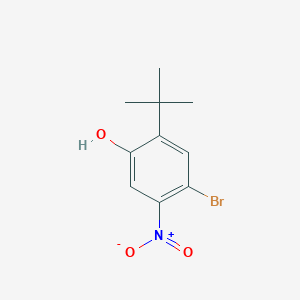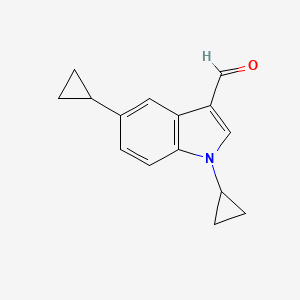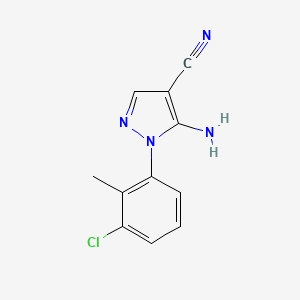
2-甲氧基-2-(噻吩-3-基)乙胺
描述
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is an organic compound that features a thiophene ring substituted with a methoxy group and an ethanamine chain
科学研究应用
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of corrosion inhibitors and other specialty chemicals.
生化分析
Biochemical Properties
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo condensation reactions with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.
Cellular Effects
The effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes, thereby altering the cellular response to external stimuli . Additionally, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can modulate metabolic pathways, leading to changes in the levels of specific metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with certain enzymes can result in the formation of stable complexes that inhibit enzyme activity . Additionally, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can degrade over time, leading to a decrease in its biological activity . Additionally, prolonged exposure to this compound can result in changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of optimizing dosage regimens in experimental studies.
Metabolic Pathways
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates . These intermediates can further participate in downstream metabolic pathways, affecting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through nucleophilic substitution reactions, where an appropriate leaving group on the thiophene ring is replaced by an amine group.
Industrial Production Methods
Industrial production of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted thiophenes.
作用机制
The mechanism of action of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule .
相似化合物的比较
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the methoxy group.
2-Thiopheneethanol: Contains a hydroxyl group instead of an amine group.
2-Methoxythiophene: Lacks the ethanamine chain.
Uniqueness
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of both a methoxy group and an ethanamine chain on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-methoxy-2-thiophen-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXSTPBQUIIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)




